4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
This compound belongs to a class of heterocyclic molecules featuring a piperidine core modified with a 1,2,4-oxadiazole ring and a thiophene sulfonyl group.
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-6-3-5-14(17(15)26-2)18-20-19(27-21-18)13-8-10-22(11-9-13)29(23,24)16-7-4-12-28-16/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPGOSCIIUWWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared to analogues with variations in the oxadiazole substituents, sulfonyl groups, and piperidine modifications. Key structural differences and inferred physicochemical or pharmacological properties are summarized below:
Table 1: Structural and Inferred Property Comparison
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve aqueous solubility but may reduce metabolic stability due to increased susceptibility to oxidative enzymes.
- Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance metabolic stability and target binding affinity but may compromise solubility .
- Thiophene sulfonyl is a conserved feature across analogues, suggesting its critical role in target interactions, possibly through hydrogen bonding or π-stacking .
Synthetic Routes :
- Analogues like the 3-bromophenyl derivative () and trifluoromethylphenyl variant () are synthesized via nucleophilic substitution or Suzuki coupling, similar to the method described in using toluene as a solvent and high-temperature conditions .
Commercial Availability :
- Piperidine-oxadiazole derivatives are widely available from suppliers like Shanghai PI Chemicals Ltd. () and BLD Pharm Ltd. (), indicating their relevance in drug discovery pipelines.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
